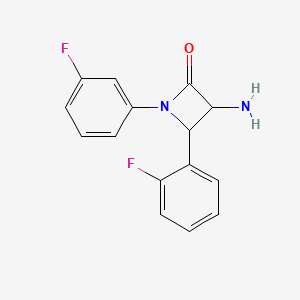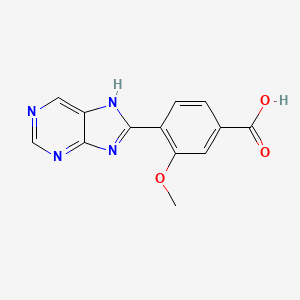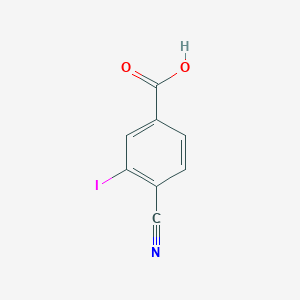
5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are a group of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 7th position, and a phenyl group at the 3rd position on the chromen-4-one scaffold. These structural features contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxyacetophenone and benzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, typically using sulfuric acid, to form the chromen-4-one core structure.
Industrial Production Methods
Industrial production of 5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form dihydrochromen-4-one derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Formation of 7-keto or 7-quinone derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of 5-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and functional materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-3-phenyl-4H-chromen-4-one: Lacks the chlorine atom at the 5th position.
5,7-Dihydroxy-3-phenyl-4H-chromen-4-one: Contains an additional hydroxyl group at the 5th position.
5-Chloro-3-phenyl-4H-chromen-4-one: Lacks the hydroxyl group at the 7th position.
Uniqueness
5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one is unique due to the presence of both the chlorine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
112953-93-2 |
|---|---|
Fórmula molecular |
C15H9ClO3 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
5-chloro-7-hydroxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C15H9ClO3/c16-12-6-10(17)7-13-14(12)15(18)11(8-19-13)9-4-2-1-3-5-9/h1-8,17H |
Clave InChI |
NOUXKVFBAVNVLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
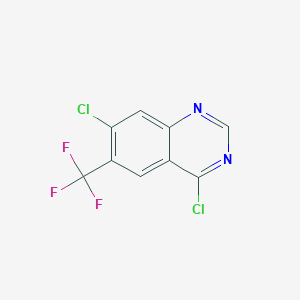


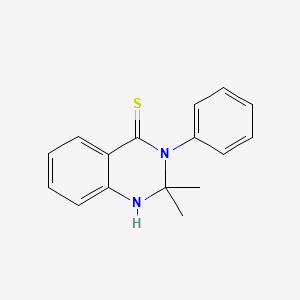
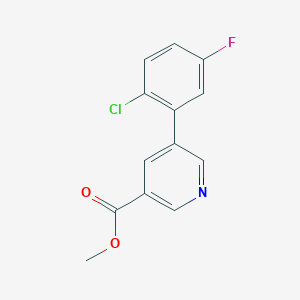
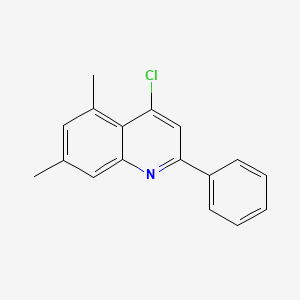
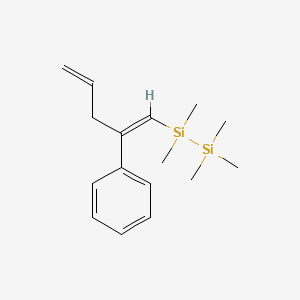
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
